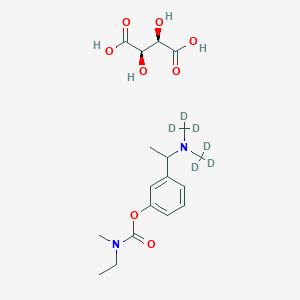

rac Rivastigmine-d6 Tartrate Salt

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H28N2O8 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i3D3,4D3; |

InChI Key |

GWHQHAUAXRMMOT-PIJMPVEQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of Rac Rivastigmine D6 Tartrate Salt

Deuterium (B1214612) Labeling Strategies for Rivastigmine (B141) Synthesis

The introduction of deuterium into the Rivastigmine molecule is a key step in the synthesis of rac Rivastigmine-d6 Tartrate Salt. Deuteration can enhance the metabolic stability of a drug by strengthening the carbon-hydrogen bonds at sites of metabolic activity, a concept known as the kinetic isotope effect. nih.govnih.gov This alteration can lead to improved pharmacokinetic profiles. nih.gov For Rivastigmine-d6, the labeling is specific to the two methyl groups on the dimethylamino moiety. clearsynth.com

The synthesis of Rivastigmine-d6, where the six deuterium atoms are located on the N,N-dimethylamino group, is typically achieved by using a deuterated precursor. The most direct methodology involves the reductive amination of a suitable ketone intermediate with deuterated dimethylamine or its salt.

A common synthetic route starts with 3'-hydroxyacetophenone. nih.gov This starting material can be reacted to form an intermediate, which is then subjected to amination. In the synthesis of the d6 isotopologue, this amination step is performed using dimethylamine-d6 hydrochloride. This "building block" approach ensures the precise and efficient incorporation of deuterium at the desired positions without the need for less selective hydrogen-deuterium exchange reactions on the final molecule. The resulting intermediate, (S)-3-[1-(Dimethylamino-d6)ethyl]phenol, is then carried forward to the final product.

Several techniques are available for the deuteration of pharmaceutical intermediates, each with distinct advantages and limitations. The choice of method depends on the desired location of the deuterium atoms, the complexity of the molecule, and scalability. rsc.org

| Deuteration Technique | Description | Advantages | Disadvantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium using a deuterium source (e.g., D₂O) and often a metal catalyst (e.g., Palladium/Carbon). nih.govrsc.org | Useful for late-stage deuteration; can be applied to complex molecules. researchgate.net | Can lack regioselectivity, leading to a mixture of isotopologues; may require harsh conditions. mdpi.com |

| Reductive Deuteration | Introduction of deuterium using a deuterated reducing agent (e.g., sodium borodeuteride, LiAlD₄) or catalytic deuteration with D₂ gas. | High selectivity for specific functional groups (e.g., reduction of ketones or imines). | Requires a suitable precursor with a reducible functional group at the desired labeling site. |

| Use of Deuterated Building Blocks | Incorporating a deuterated starting material or intermediate into the synthetic route. princeton.edu | Precise control over the location and number of deuterium atoms; high isotopic purity. | Deuterated starting materials can be expensive; requires a modular synthetic route. |

For rac Rivastigmine-d6, the use of a deuterated building block like di(methyl-d3)amine is the most efficient and precise method for achieving the specific d6 labeling on the dimethylamino group.

Enantioselective Synthesis Approaches for Rivastigmine Analogues

While the subject compound is a racemate, the synthesis of enantiomerically pure Rivastigmine (the (S)-enantiomer being the active drug) and its analogues is a significant area of research. scirp.org These approaches are crucial for producing the active enantiomer and are broadly categorized into two strategies: "first docking, rear fractionation" and "first fractionation, rear docking". google.com

The first approach involves synthesizing the racemic Rivastigmine free base and then resolving the enantiomers. google.com The second, more modern approach, involves resolving a chiral intermediate early in the synthesis, which is then converted to the final enantiomerically pure product. scirp.orggoogle.com Asymmetric synthesis, which directly creates the desired enantiomer using chiral catalysts or auxiliaries, is also a prominent strategy. researchgate.netgoogle.com For instance, the asymmetric amination of acetophenone precursors using omega-transaminases has been developed as a chemoenzymatic route to enantiopure (S)-Rivastigmine. researchgate.net

Achieving high chiral purity, or enantiomeric excess (ee), is critical. In the synthesis of deuterated chiral compounds, the optimization process is similar to that for their non-deuterated counterparts. The stability of the chiral center is paramount. For some compounds, the incorporation of deuterium at or near a chiral center can slow the rate of enantiomerization, a phenomenon known as "deuterium-enabled chiral switching" (DECS). morressier.com This can help preserve the chiral purity of the desired enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary analytical tool for determining the enantiomeric excess of the final product and intermediates. nih.gov

Resolution is the process of separating a racemic mixture into its constituent enantiomers. The choice of resolution technique directly impacts the final enantiomeric excess.

| Resolution Technique | Description | Impact on Enantiomeric Excess | | :--- | :--- | :--- | :--- | | Diastereomeric Salt Crystallization | The racemic base is reacted with a chiral acid (resolving agent) like L-(+)-tartaric acid or Di-p-toluoyl-D-tartaric acid (D-DTTA) to form diastereomeric salts. google.comnewdrugapprovals.org These salts have different solubilities and can be separated by fractional crystallization. | Can achieve very high enantiomeric excess (>99%) through repeated crystallizations. newdrugapprovals.org The efficiency depends on the choice of solvent and resolving agent. | | Enzymatic Resolution | Utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. nih.gov | Can provide high enantioselectivity under mild conditions. | The enzyme's substrate specificity can be a limitation. | | Chiral Chromatography | The racemic mixture is passed through a chromatography column containing a chiral stationary phase (e.g., Chiralcel OD-H), which interacts differently with each enantiomer, leading to their separation. nih.gov | Provides excellent separation for both analytical and preparative scales, allowing for the direct determination and isolation of enantiomers with high purity. nih.gov | Can be costly for large-scale industrial production compared to crystallization. |

For Rivastigmine, resolution via diastereomeric salt formation with derivatives of tartaric acid is a well-established method. google.comnewdrugapprovals.org

Salt Formation Methodologies and Their Influence on Research Material

The final step in the preparation of this compound is the reaction of the racemic deuterated Rivastigmine free base with tartaric acid. nih.gov Rivastigmine is a basic compound, and forming a salt improves its stability, crystallinity, and handling properties, which is crucial for a research material.

The process typically involves dissolving the Rivastigmine-d6 free base in a suitable solvent, such as ethyl acetate (B1210297) or acetone. newdrugapprovals.org A solution of L-(+)-tartaric acid in a solvent like ethanol or methanol is then added. google.comnewdrugapprovals.org The tartrate salt precipitates from the solution and can be isolated by filtration, washed, and dried. newdrugapprovals.org The resulting salt is a 1:1 adduct of Rivastigmine and tartaric acid. nih.gov The specific crystalline form and properties of the salt can be influenced by the choice of solvents, temperature, and rate of crystallization. These parameters are controlled to ensure the production of a consistent and stable research material. The formation of the tartrate salt provides a solid, crystalline material that is more suitable for storage and analytical purposes than the often-oily free base.

Tartrate Salt Formation for Enhanced Research Utility

The conversion of a free base form of a pharmaceutical compound, such as deuterated racemic rivastigmine, into a salt is a critical step in drug development and research for enhancing its physicochemical properties. The formation of this compound involves reacting the rivastigmine-d6 free base with tartaric acid. This acid-base reaction results in an ionic salt that typically possesses improved characteristics over the free base.

For research purposes, tartrate salt formation offers several distinct advantages:

Improved Stability and Handling: Free amines can be oily, viscous, or amorphous, making them difficult to handle, weigh accurately, and store. Salt forms, like tartrates, are generally crystalline solids, which are more stable under typical storage conditions.

Enhanced Purity: The process of crystallization used to isolate the salt is an effective purification method. bia.siamericanpharmaceuticalreview.com It allows for the removal of impurities that may be present after the initial synthesis, as these impurities often remain in the solution (mother liquor) while the desired salt crystallizes. bia.si

Consistent Stoichiometry: Salt formation provides a compound with a well-defined molecular weight and composition, which is crucial for the preparation of standard solutions and for quantitative analysis in research settings.

Modified Solubility: The salt form can alter the solubility profile of the compound, which can be advantageous for specific experimental designs and formulations. nih.gov

The reaction between the basic amine group in rivastigmine-d6 and the acidic carboxylic acid groups of tartaric acid leads to proton transfer, forming a stable ionic bond. askfilo.com This process is a fundamental technique used to produce high-quality drug substances suitable for research and subsequent formulation development. bia.si

Crystallization Techniques for Purity and Yield Enhancement in Deuterated Salts

Crystallization is a pivotal process in pharmaceutical chemistry for purifying active pharmaceutical ingredients (APIs) and controlling their physical properties. syrris.com For deuterated compounds like this compound, achieving high purity and a good yield is essential for its use as a reference standard in research. Various techniques are employed to induce crystallization from a solution, each with specific advantages for enhancing purity and yield.

Key crystallization methods include:

Cooling Crystallization: This technique is used for compounds whose solubility decreases significantly with a drop in temperature. A saturated solution is prepared at a higher temperature and then slowly cooled, causing the compound to crystallize out as the solubility limit is surpassed. syrris.com

Solvent Evaporation/Slurrying: In this technique, the compound and a suitable coformer are stirred in a solvent in which they are sparingly soluble (slurrying), or a solution is allowed to slowly evaporate. nih.gov As the solvent volume decreases, the concentration of the solute increases beyond its saturation point, leading to crystal formation.

To further control the crystallization process, seeding is often employed. This involves adding small, high-quality crystals of the desired compound to the supersaturated solution. These seed crystals act as nucleation sites, promoting the growth of larger crystals with a uniform structure and high purity, which can be critical for obtaining the desired crystalline form or polymorph. bia.si

Interactive Table: Crystallization Techniques

| Technique | Principle | Key Advantage |

|---|---|---|

| Cooling Crystallization | Solubility decreases as temperature is lowered, forcing the compound out of solution. | Effective for compounds with high temperature-dependent solubility. |

| Anti-solvent Crystallization | An anti-solvent is added to reduce the compound's solubility in the mixture. | Widely used for final product isolation in chemical synthesis. bia.si |

| Solvent Evaporation | Solvent is slowly removed, increasing solute concentration to the point of crystallization. | Simple method for small-scale crystallization. |

| Seeding | Pre-existing crystals are added to guide and initiate crystal growth. | Improves control over particle size and crystalline form. bia.si |

Synthesis of Related Deuterated Metabolites and Impurities for Research

The synthesis of isotopically labeled metabolites and potential impurities is fundamental for drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds serve as internal standards for bioanalytical assays, allowing for precise quantification of the drug and its metabolites in biological matrices.

Deuterated Decarbamylated Metabolite Synthesis

The primary metabolite of rivastigmine is its decarbamylated form. The deuterated version, Rivastigmine Decarbamylated-d6 (CAS 1217706-31-4), is a critical reference standard for metabolic studies. acanthusresearch.com The synthesis of this metabolite involves the hydrolysis of the carbamate (B1207046) functional group of rac Rivastigmine-d6.

The general synthetic approach is as follows:

Starting Material: The synthesis begins with rac Rivastigmine-d6.

Hydrolysis: The carbamate ester bond is cleaved, typically under basic conditions. Reacting the parent compound with a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution effectively hydrolyzes the carbamate. quora.com

Workup and Isolation: After the reaction is complete, the mixture is neutralized. The resulting phenolic compound, the deuterated decarbamylated metabolite, is then extracted from the aqueous phase using an organic solvent. quora.com Purification via crystallization or chromatography yields the final product.

This process removes the N-ethyl-N-methylcarbamoyl group, converting it back to a hydroxyl group on the phenyl ring, yielding (3-[1-(Dimethylamino-d6)ethyl]phenol).

Deuterated N-Oxide and Other Minor Deuterated Metabolites

In addition to decarbamylation, rivastigmine can undergo minor metabolic transformations, such as N-oxidation of the tertiary dimethylamino group. The synthesis of the deuterated N-oxide metabolite is essential for comprehensive metabolic profiling.

The synthesis of the deuterated N-oxide would proceed via the oxidation of the tertiary amine in rac Rivastigmine-d6.

Starting Material: rac Rivastigmine-d6 is used as the precursor.

Oxidation: The tertiary amine is oxidized using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The reaction is typically carried out in an appropriate organic solvent at controlled temperatures.

Purification: The resulting N-oxide is then isolated and purified from the reaction mixture, often using chromatographic techniques to separate it from unreacted starting material and byproducts.

The formation of a salt, where the amine is protonated, can increase the chemical stability and reduce the likelihood of oxidation to the N-oxide form. americanpharmaceuticalreview.com Synthesizing these deuterated metabolites provides the necessary tools for researchers to accurately track and quantify the metabolic fate of the deuterated parent drug.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 105601-20-5 | C₁₈H₂₂D₆N₂O₈ scbt.comclearsynth.com |

| Rivastigmine Decarbamylated-d6 | 1217706-31-4 | C₁₀H₉D₆NO acanthusresearch.com |

| (L)-Tartaric Acid | 87-69-4 | C₄H₆O₆ |

Advanced Analytical Methodologies and Reference Standard Applications

Mass Spectrometry (MS) Applications with rac Rivastigmine-d6 Tartrate Salt

Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity. When used in conjunction with a deuterated internal standard like this compound, it allows for highly accurate quantification of the target analyte, Rivastigmine (B141).

Quantitative Analysis in Preclinical Biological Matrices (e.g., tissue, plasma)

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative bioanalysis in preclinical studies involving matrices like plasma and tissue. This approach is fundamental to pharmacokinetic and bioavailability studies. researchgate.net Several methods have been developed for the quantification of Rivastigmine in biological samples, many of which employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmagtechjournal.com

In these methods, a known amount of the deuterated internal standard is added to the biological sample before extraction and analysis. nih.gov The analyte (Rivastigmine) and the internal standard exhibit nearly identical chemical and physical properties during sample preparation and chromatographic separation. wuxiapptec.com However, they are readily distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. wuxiapptec.com This co-analysis allows for the correction of variability that can occur during sample extraction, handling, and injection, as well as variations in instrument response. clearsynth.com

For instance, a highly sensitive HPLC-MS/MS method was developed for the determination of Rivastigmine in rat plasma and tissues. magtechjournal.comresearchgate.net This method utilized an internal standard and demonstrated good linearity and extraction recovery, with a limit of quantification of 0.1 ng/mL in plasma and 0.2 ng/mL in tissues. magtechjournal.comresearchgate.net Another LC-MS/MS method for the simultaneous determination of Rivastigmine and its primary metabolite in human plasma also relied on their respective labeled internal standards, achieving a quantification range of 0.200 to 30.0 ng/ml. nih.gov The use of a deuterated internal standard like this compound is crucial for the success and reliability of such sensitive analytical methods.

Table 1: LC-MS/MS Method Parameters for Rivastigmine Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analyte | Rivastigmine | Rivastigmine and NAP 226-90 |

| Internal Standard | Antipyrine | Labeled Rivastigmine and labeled NAP 226-90 |

| Biological Matrix | Rat plasma and tissues | Human plasma |

| Extraction | Ethyl acetate (B1210297) | Methyl-tert-butyl ether |

| Chromatography | Agilent C18 column | Purospher Star RP-18 column |

| Ionization | ESI+ | APCI |

| Detection | MRM | MRM |

| Linearity Range | Not specified | 0.200 - 30.0 ng/ml |

| Limit of Quantification | 0.1 ng/mL (plasma), 0.2 ng/mL (tissues) | Not specified |

| Reference | magtechjournal.comresearchgate.net | nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Validation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision in quantitative analysis. The core principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. uni-muenchen.de this compound is an ideal internal standard for IDMS analysis of Rivastigmine.

The fundamental assumption in IDMS is that the analyte and the isotopically labeled standard behave identically during sample preparation and analysis, ensuring that any loss of analyte is mirrored by a proportional loss of the standard. clearsynth.comuni-muenchen.de By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy. clearsynth.com

Method validation is a critical aspect of IDMS to ensure the reliability of the results. nih.gov This process involves demonstrating the method's accuracy, precision, selectivity, linearity, and stability. For deuterated standards, it's important to ensure the isotopic purity of the standard and the stability of the deuterium labels to prevent any back-exchange with hydrogen. wuxiapptec.comnih.gov While deuterated standards are widely used, some studies note potential chromatographic shifts and differential matrix effects compared to the unlabeled analyte, which should be assessed during validation. wuxiapptec.comnih.gov The validation of an IDMS method for steroid hormones in water, for example, demonstrated that robust accuracy and uncertainty evaluations are achievable. nih.gov

Fragmentation Pathway Analysis of Deuterated Analogues for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By analyzing the fragmentation patterns of a molecule, researchers can deduce its structure. When a deuterated analogue like this compound is used, the resulting fragmentation patterns can provide even more detailed structural information. nih.govcore.ac.uk

The mass shift of the fragment ions containing deuterium atoms helps to pinpoint the location of the deuterium labels within the molecule. nih.gov This information is invaluable for confirming the structure of the deuterated standard itself and for understanding the fragmentation mechanisms of the parent drug. Comparing the fragmentation spectra of the unlabeled drug and its deuterated analogue can help to identify which parts of the molecule are retained in each fragment. nih.govcore.ac.uk

For example, studies on the fragmentation of other drugs and their deuterated analogues have shown that this comparison is essential for identifying less abundant fragments and understanding the complete fragmentation route. core.ac.uk On-line hydrogen/deuterium (H/D) exchange experiments coupled with mass spectrometry can also be used to differentiate structural isomers and elucidate fragmentation pathways, further aiding in structural characterization. nih.gov While specific fragmentation pathway analysis for this compound is not detailed in the provided results, the principles of using deuterated analogues for this purpose are well-established in the field of mass spectrometry. nih.govcore.ac.uknih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental separation science that is almost always coupled with mass spectrometry for the analysis of drugs in biological fluids. The choice between liquid and gas chromatography depends on the properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common separation technique used for the analysis of Rivastigmine and its metabolites in biological matrices. japsonline.comnih.govnih.gov The development of a robust and reliable HPLC method is crucial for achieving accurate and reproducible results.

Several HPLC methods have been developed for the quantification of Rivastigmine, often using a reversed-phase C18 column. nih.govmagtechjournal.comijpsr.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or sodium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govijpsr.com The selection of the mobile phase composition and pH is critical for achieving good separation of Rivastigmine from endogenous interferences and its metabolites. nih.gov

Method validation according to regulatory guidelines is a prerequisite for the use of any HPLC method in preclinical and clinical studies. nih.gov This includes demonstrating linearity, precision, accuracy, selectivity, and stability. japsonline.comnih.gov For example, one validated HPLC-UV method for Rivastigmine in rat plasma and brain showed good linearity over a concentration range of 75–3,000 ng/ml and recoveries between 93.42% and 109.81%. japsonline.com Another HPLC method for Rivastigmine in human plasma had a quantification limit of 0.5 ng/mL. nih.gov

Table 2: Comparison of HPLC Methods for Rivastigmine Analysis

| Feature | HPLC-UV Method | HPLC-MS/MS Method | RP-HPLC Method |

|---|---|---|---|

| Column | Not Specified | Kromasil KR-100 | C-18 |

| Mobile Phase | Not Specified | 20 mm ammonium acetate buffer (pH 6.5) and acetonitrile (65:35, v/v) | 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) |

| Detection | UV | MS/MS | UV (219nm) |

| Linearity Range | 75–3,000 ng/ml | 50 to 5000 ng/mL | 50-100 µg/ml |

| Application | Rat plasma and brain | Rat urine | Transdermal drug delivery system |

| Reference | japsonline.com | nih.gov | ijpsr.com |

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While less common than HPLC for Rivastigmine analysis, GC coupled with mass spectrometry (GC-MS) has been used for its determination in plasma. nih.gov

A key consideration in the GC analysis of deuterated compounds is the potential for chromatographic separation between the deuterated and non-deuterated analogues, known as the isotope effect. nih.gov Deuterated compounds often elute slightly earlier than their non-deuterated counterparts, especially on nonpolar stationary phases. nih.govchromforum.org This is attributed to the slightly larger size of deuterium atoms, which can weaken the interaction with the stationary phase. nih.gov

The choice of the GC column's stationary phase is critical in managing this isotope effect. nih.gov Studies have shown that polar stationary phases can sometimes exhibit a normal isotope effect where the heavier isotopic compound elutes later. nih.gov The ability to separate deuterated and non-deuterated compounds can be advantageous in certain applications, such as non-mass spectrometry-based stable isotope dilution assays. nih.gov The use of deuterated internal standards in GC-MS analysis follows the same principles as in LC-MS, providing a reliable means for quantification by correcting for analytical variability. astm.org

Application as a Stable Isotope-Labeled Reference Standard

Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable tools in modern analytical research and development. Their use as internal standards in mass spectrometry-based bioanalytical methods is well-established, owing to their near-identical physicochemical properties to the unlabeled analyte, yet distinct mass, which allows for accurate quantification while compensating for variations in sample preparation and instrument response. medchemexpress.com

| Property | Description |

| Compound | This compound |

| Synonyms | N-Ethyl-N-methylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester Tartrate Salt |

| Molecular Formula | C18H22D6N2O8 |

| Molecular Weight | 406.46 |

| Purity | >95% (HPLC) nih.govjpionline.org |

| Isotopic Label | Deuterium |

| Application | Stable Isotope-Labeled Reference Standard |

In the development and validation of analytical methods for the quantification of non-deuterated rivastigmine in various matrices, particularly biological samples like plasma, this compound serves as an ideal internal standard. medchemexpress.com During method development, the SIL standard helps in optimizing extraction procedures and chromatographic conditions to ensure that both the analyte and the internal standard exhibit similar behavior, leading to reliable and reproducible results. jpionline.org

For method validation, regulatory guidelines from bodies like the ICH (International Council for Harmonisation) require the demonstration of specificity, linearity, accuracy, precision, and stability. The use of a deuterated internal standard is instrumental in meeting these requirements. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the SIL standard is added to both calibration standards and unknown samples at a constant concentration. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a calibration curve is constructed. This ratiometric approach corrects for potential losses during sample processing and fluctuations in the mass spectrometer's ionization efficiency.

Research on rivastigmine analysis in human plasma has demonstrated the development of sensitive and specific methods, and while some studies have used other compounds as internal standards, the principles of using an internal standard for robust method validation are clearly outlined. nih.gov The use of a stable isotope-labeled version of the analyte itself, such as rac Rivastigmine-d6, is considered the gold standard for such assays. medchemexpress.com

During the production of research-grade rivastigmine or its related compounds, this compound can be employed as a quality control (QC) standard. synzeal.com Its role in this context is to ensure the accuracy and consistency of analytical measurements performed on different batches of the research material.

For example, when a new batch of non-deuterated rivastigmine is synthesized, its purity and concentration can be accurately determined using an analytical method that has been validated with rac Rivastigmine-d6 as an internal standard. This ensures that the quality of the research material is consistent over time and across different production runs.

The use of a well-characterized reference standard like this compound in QC protocols provides confidence in the identity, purity, and strength of the research materials being produced. This is particularly important in preclinical studies where accurate dosing and reliable data are paramount.

Table of Research Findings on Rivastigmine Analysis

| Analytical Method | Matrix | Internal Standard Used | Key Findings |

| Chiral HPLC nih.gov | Bulk Drug | Not applicable for this type of assay | Baseline resolution of enantiomers with Rs > 4. |

| HPLC-UV nih.gov | Human Plasma | Donepezil | Sensitive and specific for pharmacokinetic studies. |

| UPLC jpionline.org | Pure and Pharmaceutical Dosage Forms | Not specified | Rapid and sensitive method for quantification. |

In research and early drug development, while the direct use of pharmacopeial standards for every analysis may not be practical or necessary, establishing traceability to these official standards is a critical aspect of ensuring data quality and integrity. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), are highly characterized and serve as the primary benchmark for the quality of pharmaceutical substances. usp.orgsigmaaldrich.comsigmaaldrich.com

A research-grade reference standard like this compound, which is not itself a pharmacopeial standard, can have its identity and purity established through rigorous analytical testing. The traceability of this research standard to a pharmacopeial standard, such as USP Rivastigmine Tartrate, can be demonstrated by comparing the analytical results of the research standard against the official standard using a validated analytical method. synzeal.com

This comparison can involve techniques like HPLC for purity determination and identity confirmation through spectroscopic methods like mass spectrometry and NMR. By demonstrating a clear and unbroken chain of comparisons, the research standard's characteristics can be linked to the primary pharmacopeial standard. This provides a level of confidence in the measurements made using the research standard and ensures that the data generated in a research setting is anchored to a recognized and authoritative benchmark. This traceability is crucial when research findings are intended to support regulatory submissions in the future.

Preclinical Pharmacokinetic and Metabolic Research in Non Human Systems

In Vitro Metabolic Pathway Elucidation of Rivastigmine (B141) using Deuterated Analogues

The use of deuterated analogues, such as rac Rivastigmine-d6 Tartrate Salt, has become a valuable tool in elucidating the metabolic pathways of pharmaceuticals. medchemexpress.com The substitution of hydrogen atoms with deuterium (B1214612), a stable heavy isotope, allows for the tracing and quantification of the drug and its metabolites during drug development. medchemexpress.com This approach provides a more detailed understanding of the drug's pharmacokinetic and metabolic profile. medchemexpress.com

Rivastigmine's primary metabolic pathway is through hydrolysis mediated by cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govdrugbank.com This process leads to the formation of a decarbamylated metabolite. drugbank.comnih.gov Studies have shown that rivastigmine is a slowly reversible or pseudo-irreversible inhibitor of both AChE and BuChE. nih.govnih.gov The hydrolysis of rivastigmine by these enzymes is a key step in its metabolism. nih.govresearchgate.net The use of deuterated rivastigmine allows for the precise tracking of this cholinesterase-mediated hydrolysis, providing insights into the rate and extent of this metabolic conversion.

The primary metabolite of rivastigmine is the decarbamylated product known as NAP226-90. drugbank.comnih.gov In studies involving deuterated rivastigmine, the corresponding deuterated version of this metabolite is expected to be formed. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the identification and characterization of these deuterated metabolites. bioforumconf.comnih.gov For instance, in GC-MS analysis, rivastigmine and its deuterated internal standard, Rivastigmine-d6, can be detected at specific mass-to-charge ratios (m/z), such as 235 for rivastigmine and 241 for Rivastigmine-d6. bioforumconf.com This allows for accurate quantification and differentiation between the parent drug and its metabolites.

Table 1: Identified Deuterated Metabolites of Rivastigmine

| Compound Name | Chemical Formula | Role in Metabolism |

| This compound | C₁₈H₂₂D₆N₂O₈ | Deuterated parent compound |

| Deuterated NAP226-90 | Not specified | Primary decarbamylated metabolite |

The metabolism of rivastigmine is minimally affected by the cytochrome P450 (CYP) isoenzyme system. nih.govnih.gov This is a significant advantage as it reduces the likelihood of drug-drug interactions with medications that are metabolized by these enzymes. dovepress.com Studies have indicated that rivastigmine's metabolism is largely independent of the CYP system, with cholinesterase-mediated hydrolysis being the predominant pathway. nih.govnih.gov Therefore, in vitro studies using deuterated rivastigmine are expected to confirm the limited involvement of CYP isoenzymes in its metabolism.

Animal Model Pharmacokinetic Studies with this compound

Animal models play a crucial role in understanding the pharmacokinetic profile of new drug candidates before they are tested in humans. medchemexpress.comnih.gov

Pharmacokinetic studies in rodent models, such as rats, have provided valuable data on the absorption and distribution of rivastigmine. nih.govcaymanchem.com Following oral administration, rivastigmine is rapidly absorbed. nih.gov Studies comparing different formulations have shown that factors like the delivery method can significantly impact absorption rates and bioavailability. nih.gov For instance, intranasal delivery of a liposomal formulation of rivastigmine in rats resulted in a more rapid onset of action and higher peak plasma concentrations compared to oral administration. nih.gov The volume of distribution of rivastigmine is reported to be in the range of 1.8-2.7 L/kg. nih.gov

Table 2: Pharmacokinetic Parameters of Rivastigmine in Wistar Rats (Oral Administration)

| Parameter | Value |

| Tmax (min) | 15 |

| Cmax (ng/mL) | 56.29 ± 27.05 |

| AUC (ng·h/mL) | 1663.79 ± 813.54 |

| t1/2 (min) | 13.48 ± 5.79 |

| Kel (1/min) | 0.0514 ± 0.023 |

Source: Adapted from a study on nasal and oral rivastigmine formulations in rats. nih.gov

Deuterium labeling is a powerful technique for tracing the distribution and quantifying the concentration of a drug and its metabolites in various animal tissues. medchemexpress.comnih.gov By using this compound, researchers can employ methods like LC-MS/MS and spectral tracing techniques to map the metabolic fate of the compound in vivo. nih.govnih.gov This allows for a detailed understanding of how the drug is distributed throughout the body, including its ability to cross the blood-brain barrier, which is crucial for a centrally acting drug like rivastigmine. medchemexpress.comnih.gov This methodology has been successfully used to study the metabolism of other deuterated compounds in mouse organs, providing a framework for similar studies with deuterated rivastigmine. nih.gov

Excretion Pathways of Deuterated Rivastigmine and Metabolites

The excretion of a drug and its metabolites is a critical component of its pharmacokinetic profile, determining its duration of action and potential for accumulation. For the non-deuterated form of rivastigmine, the primary route of elimination is through the kidneys. Following administration, rivastigmine is extensively metabolized, and these metabolites are then predominantly excreted in the urine. Studies have shown that very little of the administered dose is eliminated in the feces. The main metabolite, formed through cholinesterase-mediated hydrolysis, is the decarbamylated metabolite.

Illustrative Table of Potential Excretion Profile in a Rodent Model

| Excretion Route | Percentage of Administered Dose (Hypothetical) | Primary Metabolites (Hypothetical) |

| Urine | > 90% | Deuterated decarbamylated metabolite, other minor deuterated metabolites |

| Feces | < 5% | Minimal unchanged drug and metabolites |

Note: The data in this table is illustrative and based on the known excretion profile of non-deuterated rivastigmine and the theoretical impact of deuteration. Specific preclinical studies on this compound are needed to confirm these hypothetical values.

Impact of Deuteration on Pharmacokinetic Parameters in Animal Models

The substitution of hydrogen with deuterium at specific metabolically active sites in a molecule can lead to significant changes in its pharmacokinetic properties. This is primarily due to the carbon-deuterium bond being stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can make the bond more resistant to enzymatic cleavage, thereby slowing down the rate of metabolism. nih.gov

In preclinical animal models, this alteration in metabolism can manifest as changes in key pharmacokinetic parameters. Generally, for deuterated drugs, an increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) is observed, along with a reduction in clearance (CL) compared to their non-deuterated counterparts. The time to reach maximum concentration (Tmax) and the half-life (t1/2) may also be prolonged.

While direct comparative pharmacokinetic data for this compound versus non-deuterated rivastigmine from a single study in an animal model is not publicly available, the general principles of deuteration allow for a hypothetical comparison. Such a comparison would be crucial for understanding the potential therapeutic advantages of the deuterated compound, such as improved bioavailability and a longer duration of action, which might allow for less frequent dosing or a lower dose to achieve the same therapeutic effect.

Hypothetical Comparative Pharmacokinetic Parameters in a Rat Model

| Parameter | Non-Deuterated Rivastigmine (Hypothetical Values) | This compound (Hypothetical Values) |

| Cmax (ng/mL) | 150 | 200 |

| Tmax (h) | 0.5 | 0.75 |

| AUC (ng·h/mL) | 450 | 700 |

| t1/2 (h) | 1.5 | 2.5 |

| Clearance (L/h/kg) | 2.0 | 1.2 |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are based on the general effects of deuteration observed with other drugs and are not derived from actual experimental data on this compound. Preclinical studies directly comparing the pharmacokinetics of deuterated and non-deuterated rivastigmine are necessary to establish the actual parameters.

Mechanistic Studies and Research Applications in Cholinergic Systems Preclinical

Cholinesterase Inhibition Studies with Deuterated Rivastigmine (B141) Analogues (In Vitro)

Deuterated analogues of rivastigmine, such as rac Rivastigmine-d6 Tartrate Salt, are pivotal in the preclinical investigation of the compound's mechanism of action and its interactions with cholinesterases. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic breakdown and pharmacokinetic profile of the drug without fundamentally changing its primary pharmacological activity. This unique characteristic facilitates more precise in vitro examinations of enzyme inhibition.

Preferential Inhibition of AChE and BChE Isoforms (In Vitro)

Rivastigmine and its deuterated forms are known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). patsnap.comdrugbank.com In vitro experiments utilizing purified human AChE and BChE have revealed that rivastigmine demonstrates a degree of selectivity in its inhibitory action. patsnap.comnih.gov It is recognized as a dual inhibitor, targeting both enzymes. nih.gov Some studies suggest it is a more potent inhibitor of BChE. medchemexpress.com This preferential inhibition is significant as BChE levels are observed to rise in the brains of individuals with Alzheimer's disease.

The inhibitory capacity is commonly expressed as the IC50 value, which is the concentration of an inhibitor needed to reduce enzyme activity by 50%. The table below provides representative inhibitory concentrations for rivastigmine, which are anticipated to be comparable for its deuterated counterpart, this compound, in in vitro assays.

Table 1: Inhibitory Potency of Rivastigmine against Human Cholinesterases (In Vitro)

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 4.15 medchemexpress.com |

| Butyrylcholinesterase (BChE) | 0.037 medchemexpress.com |

Note: The data presented are representative values from in vitro studies. Actual values can vary based on the specific experimental conditions.

Kinetic Studies of Enzyme-Inhibitor Interaction for Deuterated Rivastigmine (In Vitro)

Kinetic analyses provide insight into the interaction between an inhibitor and its target enzyme. Rivastigmine functions as a pseudo-irreversible inhibitor of both AChE and BChE. patsnap.comnih.gov This indicates that it carbamylates the active site of these enzymes, creating a covalent bond that is slow to break down. patsnap.comnih.gov This leads to prolonged inhibition of enzyme activity that extends beyond the time the drug is present in the plasma. nih.gov

In this compound, the deuterium substitution is located on the N,N-dimethylamino group of the carbamate (B1207046) portion of the molecule. While this isotopic labeling is essential for metabolic investigations, it is not predicted to substantially affect the basic kinetics of the enzyme-inhibitor interaction in an in vitro context. The carbamylation reaction, central to the inhibitory mechanism, is expected to occur similarly to the non-deuterated compound.

Neurochemical Research Applications of this compound

The deuterated form of rivastigmine, this compound, is a critical tool in preclinical research, primarily serving as an internal standard for the accurate quantification of rivastigmine in biological samples through techniques like liquid chromatography-mass spectrometry (LC-MS).

Use as a Probe for Cholinergic System Function in Animal Models

In animal models, particularly rodents, this compound is employed in conjunction with non-deuterated rivastigmine to explore the impacts of cholinesterase inhibition on the cholinergic system. researchgate.net By enabling the precise measurement of rivastigmine levels in various brain regions, researchers can correlate these concentrations with alterations in acetylcholine levels and the activity of cholinergic neurons, thereby gaining a more profound comprehension of the drug's effects on the central nervous system. nih.govresearchgate.net

Studies on Cholinergic Receptor Modulation in Preclinical Cell Culture

In the context of preclinical cell culture models, this compound is valuable for examining the downstream consequences of cholinesterase inhibition on cholinergic receptors. researchgate.net The use of the deuterated standard allows for precise quantification when treating neuronal cell cultures with rivastigmine. This facilitates investigations into changes in the expression and sensitivity of nicotinic and muscarinic acetylcholine receptors, which helps to clarify the long-term adaptive responses of the cholinergic system to continuous cholinesterase inhibition. nih.gov

Investigation of Downstream Neurochemical Effects in Rodent Brain Regions

The application of this compound as an internal standard has facilitated in-depth studies of the subsequent neurochemical effects of rivastigmine administration in different brain regions of rodents. researchgate.net For example, research has delved into how elevated acetylcholine levels influence other neurotransmitter systems, including the dopaminergic and glutamatergic systems. mdpi.com Accurate measurement of rivastigmine concentrations in specific brain areas, such as the hippocampus and cortex, allows scientists to connect the extent of cholinesterase inhibition with observed modifications in neurotransmitter release and receptor densities. researchgate.netnih.gov

Computational and Theoretical Investigations

Molecular Modeling of rac Rivastigmine-d6 Tartrate Salt and its Interactions

Molecular modeling provides critical insights into the interaction of drug molecules with their biological targets. While specific modeling studies on the d6-deuterated form of Rivastigmine (B141) are not extensively published, a wealth of information from studies on the parent compound, Rivastigmine, allows for a detailed understanding of its binding mechanisms. The substitution of hydrogen with deuterium (B1214612) is not expected to alter the fundamental binding pose or the key intermolecular interactions, as deuterium and hydrogen are electronically and sterically very similar.

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its protein target. Studies on Rivastigmine have been crucial for elucidating its interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Key interactions for the parent compound, Rivastigmine, which are expected to be identical for the d6 analogue, include:

Hydrogen Bonding: A crucial hydrogen bond forms between the carbamate (B1207046) carbonyl oxygen of Rivastigmine and the backbone NH group of a histidine residue (H440 in AChE, H434 in BuChE). nih.gov

π-π Stacking: The aromatic ring of the Rivastigmine moiety engages in π-π stacking interactions with the indole (B1671886) ring of a tryptophan residue (W84 in AChE, W82 in BuChE) located in the choline-binding pocket. nih.govuevora.pt

Hydrophobic Interactions: The N-ethyl and N-methyl groups of the carbamate moiety, as well as the benzylic methyl group, form CH/π and other hydrophobic interactions with surrounding residues. nih.gov

Computational studies comparing Rivastigmine's binding affinity to AChE and BuChE have shown favorable binding to both enzymes, supporting its role as a dual inhibitor. nih.gov For instance, one study calculated binding affinities of -32.7 kcal/mol for AChE and -30.7 kcal/mol for BuChE. nih.gov

Table 1: Key Interactions of Rivastigmine with Cholinesterase Active Sites

| Interaction Type | Rivastigmine Moiety | AChE Residue(s) | BuChE Residue(s) | Reference |

| Covalent Linkage | Carbamyl Group | Ser200 | Ser198 | uevora.pt |

| Hydrogen Bonding | Carbamate Carbonyl | His440 | H434 | nih.gov |

| π-π Stacking | Phenyl Ring | W84 | W82 | nih.govuevora.pt |

| Hydrophobic (CH/π) | Benzylic Methyl, N-Methyl | W84 | W82 | nih.gov |

| Anionic Site Binding | NAP Leaving Group | W84, F330, H440 | - | uevora.pt |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of interactions over time. MD simulations performed on Rivastigmine-cholinesterase complexes confirm the stability of the docked poses. nih.gov These simulations show that Rivastigmine remains stably bound within the enzyme's binding pocket, and they highlight the importance of water molecules in mediating hydrogen bond networks within the active site. nih.gov

For the covalent conjugate, MD simulations can reveal conformational changes in the enzyme upon binding. The crystal structure of the Rivastigmine-Torpedo AChE conjugate showed a significant movement of the active-site histidine (H440), which disrupts the catalytic triad. nih.gov This conformational change is believed to be a key reason for the extremely slow reactivation rate of the carbamylated enzyme, contributing to Rivastigmine's long duration of action. nih.gov While these simulations were performed on the non-deuterated compound, the results are directly applicable to this compound, as the subtle change in mass at the dimethylamino group would not be expected to alter these larger-scale conformational dynamics.

Quantum Chemical Calculations for Deuterated Compound Properties

Quantum chemical calculations, such as those using density functional theory (DFT), are used to investigate the electronic properties of molecules and predict their reactivity. nih.govresearchgate.net

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE). medchemexpress.com The KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than the corresponding C-H bond cleavage. nih.govresearchgate.net

In this compound, the six deuterium atoms replace the hydrogens on the two methyl groups of the dimethylamino moiety. nih.gov This site is susceptible to metabolism, specifically N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. Since this metabolic pathway involves the breaking of a C-H bond, substituting it with a C-D bond is expected to produce a significant KIE.

Table 2: Theoretical Effects of Deuteration on Rivastigmine Metabolism

| Property | Non-Deuterated Rivastigmine | rac Rivastigmine-d6 | Expected Outcome | Reference |

| Bond Cleaved in Metabolism | C-H (on N-methyl group) | C-D (on N-methyl-d3 group) | Slower bond cleavage | nih.gov |

| Rate of N-Demethylation | Normal | Reduced | Decreased metabolic clearance | medchemexpress.com |

| Pharmacokinetic Profile | Standard half-life | Potentially longer half-life | Altered pharmacokinetic profile | medchemexpress.comnih.gov |

This predicted reduction in the rate of metabolism could lead to a longer drug half-life, increased systemic exposure, and a more stable pharmacokinetic profile compared to the non-deuterated parent compound. medchemexpress.com Studies on other deuterated molecules confirm that this strategy can successfully alter drug pharmacokinetics. nih.govresearchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. Semi-empirical calculations on the parent Rivastigmine molecule have been used to study the torsional potential around the bond linking the carbamyl and phenyl moieties, identifying regions of potential instability that precede the breaking of the molecule during its reaction with the enzyme. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies using Deuterated Analogues

Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For Rivastigmine, SAR studies have traditionally focused on modifying the carbamate group or the phenyl ring to improve potency or selectivity. nih.govresearchgate.net For example, studies on conformationally restricted analogues of Rivastigmine showed that certain tricyclic derivatives could act as potent, rigid analogues. nih.gov Another study found that replacing the N-ethyl group with a methyl group resulted in a 192-fold increase in potency against AChE. nih.gov

The development of this compound represents a different kind of SAR study, one focused on isotopic substitution rather than functional group modification. Here, the goal is not to alter the intrinsic activity at the cholinesterase enzymes but to modulate the molecule's metabolic fate. medchemexpress.com The pharmacophore—the essential features required for binding and inhibition—remains identical to that of Rivastigmine. The deuteration is a strategic modification at a metabolically "soft" spot to enhance the drug's pharmacokinetic properties. This approach, sometimes called "metabolic switching," allows for the preservation of the desired pharmacology while improving how the drug behaves in the body. nih.gov

Polyphenolic analogues of Rivastigmine have also been designed, demonstrating that it is possible to create derivatives with additional properties, such as the ability to inhibit amyloid-beta fibrillation. springernature.com These studies, combined with the strategy of deuteration, showcase the diverse chemical approaches available to refine and enhance the therapeutic profile of a parent drug molecule.

Computational Prediction of Deuterium Substitution Effects on Enzyme Binding

The substitution of hydrogen with its heavier isotope, deuterium, in drug molecules is a strategy that can influence their pharmacokinetic and metabolic profiles. From a computational and theoretical standpoint, the effects of deuteration on enzyme binding are subtle and primarily manifest through the kinetic isotope effect (KIE). The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, making it more difficult to break.

However, secondary KIEs could subtly influence the binding affinity and interaction dynamics. These effects could arise from changes in hyperconjugation and van der Waals interactions due to the slightly shorter and less polarizable C-D bond compared to the C-H bond. These subtle changes could alter the conformational preferences of the molecule and its fit within the enzyme's active site.

Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate such effects. For instance, a molecular docking study of rivastigmine with AChE predicted a binding score of -8.6 kcal/mol and an inhibitory constant (Ki) of 31 nM. scienceopen.com An MD simulation of the rivastigmine-AChE complex suggested stability, with the complex reaching equilibrium and maintaining a significant number of hydrogen bonds. scienceopen.com

Another computational study designed and evaluated over 20 rivastigmine derivatives, identifying a 4-fluorophenyl rivastigmine (RL2) with a more favorable binding affinity to both AChE and BuChE compared to the parent rivastigmine. nih.gov The calculated binding affinities for rivastigmine were -32.7 kcal/mol for AChE and -30.7 kcal/mol for BuChE, while the RL2 derivative showed values of -41.1 kcal/mol and -39.5 kcal/mol, respectively. nih.gov These studies, while not on the deuterated form, provide a baseline for the types of interactions and energy values that are computationally predicted for rivastigmine.

The following table summarizes binding affinity data from computational studies on non-deuterated rivastigmine and a derivative. It is important to note that these values are for the non-deuterated forms and serve as a reference for potential computational investigations into the deuterated compound.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki) |

| Rivastigmine | Acetylcholinesterase (AChE) | -8.6 | 31 nM |

| Rivastigmine | Acetylcholinesterase (AChE) | -32.7 | Not Reported |

| Rivastigmine | Butyrylcholinesterase (BChE) | -30.7 | Not Reported |

| 4-fluorophenyl rivastigmine (RL2) | Acetylcholinesterase (AChE) | -41.1 | Not Reported |

| 4-fluorophenyl rivastigmine (RL2) | Butyrylcholinesterase (BChE) | -39.5 | Not Reported |

Comparative Analysis of Racemic and Enantiomeric Forms

Rivastigmine possesses a chiral center, and therefore exists as two enantiomers, (R)-rivastigmine and (S)-rivastigmine. The commercially available drug is the (S)-enantiomer, also known as (-)-rivastigmine. Computational studies can provide valuable insights into the stereoselective interactions of these enantiomers with their target enzymes.

A study combining saturation transfer difference (STD)-NMR and molecular docking investigated the interaction of (S)-rivastigmine with BuChE. nih.gov The key interactions identified included hydrogen bonding between the carbamate carbonyl of the inhibitor and the imidazole (B134444) unit of His434, π-π stacking between the aromatic ring of rivastigmine and Trp82 in the choline-binding pocket, and potential CH/π interactions between the methyl groups of rivastigmine and Trp82. nih.gov

While direct comparative computational studies of the racemic versus the enantiopure forms of rivastigmine-d6 are not available, kinetic studies on the non-deuterated form have shown stereoselectivity. The crystal structure of Torpedo californica AChE in complex with rivastigmine revealed that the leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained in the anionic site. nih.gov This suggests a preferential interaction of the (S)-enantiomer.

Computational docking and MD simulations can be employed to compare the binding modes and affinities of the (R) and (S) enantiomers. Such studies would typically involve creating 3D models of both enantiomers and docking them into the active sites of AChE and BuChE. The resulting binding poses and calculated binding energies would provide a quantitative comparison. For instance, a lower binding energy for the (S)-enantiomer would be consistent with its known higher inhibitory activity.

In silico analyses of rivastigmine's interaction with human AChE have been performed, suggesting that rivastigmine interacts with the upper active-site gorge, and the complex remains stable over time in MD simulations. nih.gov While this particular study did not explicitly compare the enantiomers, the methodology could be applied to do so.

The following table outlines the key interactions of (S)-rivastigmine with butyrylcholinesterase as determined by molecular docking, which would be a crucial part of a comparative computational analysis.

| Interacting Residue (BuChE) | Type of Interaction with (S)-Rivastigmine |

| His434 | Hydrogen Bonding |

| Trp82 | π-π Stacking |

| Trp82 | CH/π Interactions |

Formulation Science and Stability in Research Contexts

Stability Assessment of rac Rivastigmine-d6 Tartrate Salt for Research Use

The stability of a research compound is paramount to ensure the reliability and reproducibility of experimental results. For rac-Rivastigmine-d6 Tartrate Salt, stability assessments are crucial for defining appropriate storage and handling conditions.

Specific long-term and accelerated stability data for rac-Rivastigmine-d6 Tartrate Salt are not extensively available in the public domain. However, commercial suppliers recommend storing the neat compound at -20°C, suggesting that it may be sensitive to degradation at higher temperatures over extended periods. medchemexpress.comlgcstandards.com

For the non-deuterated form, rivastigmine (B141) hydrogen tartrate, studies have shown that the sample solution and mobile phase are stable for at least 48 hours. researchgate.net In a study on rivastigmine-loaded solid lipid nanoparticles, the formulation was found to be stable when stored at 4 ± 2°C, 25 ± 2°C/60 ± 5% RH, and 40 ± 2°C/75 ± 5% RH for up to 6 months. nih.gov Another study on rivastigmine formulations indicated no drug loss after one month of storage at 4°C or 25°C when protected from light. researchopenworld.com While these findings provide some insight, they may not be directly applicable to the deuterated compound, and specific stability studies on rac-Rivastigmine-d6 Tartrate Salt are warranted.

The degradation pathway of rac-Rivastigmine-d6 Tartrate Salt has not been explicitly detailed in published literature. However, forced degradation studies on the non-deuterated rivastigmine hydrogen tartrate have been conducted. researchgate.net These studies are instrumental in identifying potential degradation products and understanding the compound's stability under various stress conditions.

In one such study, rivastigmine hydrogen tartrate was subjected to acid (0.5 N hydrochloric acid), base (0.5 N sodium hydroxide), oxidation (3% hydrogen peroxide), heat (60°C), and UV light (254 nm). researchgate.net Significant degradation was observed only under basic hydrolysis conditions, leading to the formation of a specific impurity. researchgate.net The mass balance was close to 100% under all stress conditions, indicating that the primary degradation pathway was well-characterized. researchgate.net

The deuteration in rac-Rivastigmine-d6 Tartrate Salt is located on the N,N-dimethylamino group. While this isotopic substitution is primarily for use as an internal standard in mass spectrometry-based quantification, it is possible that it could subtly influence the degradation kinetics or pathways compared to the non-deuterated compound. However, without specific studies on the deuterated form, the degradation pathway is presumed to be similar to that of rivastigmine tartrate.

Physicochemical Characterization Relevant to Research Handling

The physicochemical properties of rac-Rivastigmine-d6 Tartrate Salt are critical for its effective use in research, influencing everything from solution preparation to analytical method development.

The tartrate salt form of rivastigmine is utilized to enhance the hydrophilicity of the compound. nih.gov Rivastigmine tartrate is a tartrate salt formed by the reaction of rivastigmine with one equivalent of (R,R)-tartaric acid. nih.gov This increased water solubility is advantageous for preparing aqueous stock solutions for in vitro experiments.

For research purposes, the preparation of solutions of rac-Rivastigmine-d6 Tartrate Salt would likely involve aqueous buffers. The stability of these solutions is a key consideration. While specific data for the deuterated salt is limited, studies on rivastigmine tartrate solutions suggest good stability for at least 48 hours. researchgate.net For longer-term storage of solutions, it is often recommended to aliquot and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles. medchemexpress.com

The solvation properties of rac-Rivastigmine-d6 Tartrate Salt are crucial for analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where the compound is often used as an internal standard. caymanchem.com The solubility of a compound in various organic solvents determines the choice of mobile phase and sample preparation procedures.

Solubility data for the closely related (S)-Rivastigmine-d6 tartrate indicates good solubility in several common organic solvents. medchemexpress.com

Solubility of (S)-Rivastigmine-d6 Tartrate

| Solvent | Concentration | Molar Concentration |

|---|---|---|

| DMF | ≥ 25 mg/mL | 61.51 mM |

| DMSO | ≥ 16 mg/mL | 39.36 mM |

| Ethanol | ≥ 16 mg/mL | 39.36 mM |

Data sourced from MedChemExpress and is for (S)-Rivastigmine-d6 tartrate. medchemexpress.com

This information is valuable for the preparation of stock solutions for analytical standards and for developing suitable solvent systems for chromatographic separation. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product. medchemexpress.com

Preclinical Formulation Development for In Vitro and Animal Studies

While rac-Rivastigmine-d6 Tartrate Salt is primarily intended as an internal standard, understanding how its non-deuterated counterpart, rivastigmine tartrate, is formulated for preclinical research can provide valuable insights for potential in vitro and in vivo studies with the deuterated compound. Various formulation strategies have been explored to enhance the delivery and efficacy of rivastigmine tartrate in experimental models.

For in vitro studies, rivastigmine tartrate is often dissolved in aqueous buffers or cell culture media, leveraging its water solubility. caymanchem.com

For in vivo animal studies, more complex formulations have been developed to achieve controlled release and targeted delivery. These include:

Sustained-release granules: Formulations using polymers like Hydroxy Propyl Methyl Cellulose (HPMC) and Eudragit co-polymers have been developed to prolong the release of rivastigmine tartrate. researchgate.net

Solid lipid nanoparticles (SLNs): SLNs have been investigated for intranasal delivery of rivastigmine tartrate to the brain, demonstrating stability and potential for enhanced bioavailability. nih.gov

In situ-forming microparticles (ISM): Injectable ISM systems have been designed for the long-acting delivery of rivastigmine, showing sustained release over 30 days in vitro and favorable pharmacokinetic profiles in vivo. mdpi.com

Phase-sensitive smart polymers: A smart polymer-based delivery system has been developed for controlled, extended release of rivastigmine tartrate following a single subcutaneous injection. nih.gov

These advanced formulations aim to improve the therapeutic window and reduce the dosing frequency of rivastigmine in preclinical models, which could be applicable to studies involving rac-Rivastigmine-d6 Tartrate Salt if its pharmacological or metabolic effects were under investigation.

In Vitro Permeability Studies across Biological Barriers (e.g., BBB models)

The ability of a therapeutic agent to cross biological barriers is a critical determinant of its efficacy, particularly for neurological disorders where the blood-brain barrier (BBB) presents a formidable obstacle. biotech-asia.org In vitro models are indispensable tools for predicting the permeability of compounds like rivastigmine and its deuterated analogues. These models, ranging from cell-based assays to artificial membranes, provide crucial data on passive diffusion and the potential for active transport.

Commonly used in vitro models for permeability screening include the Caco-2 cell monolayer, which originates from human colon epithelial cancer cells and serves as a model for intestinal absorption and, by extension, general drug permeability. nih.govyoutube.comresearchgate.net When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the paracellular barrier of the intestinal epithelium. nih.gov Studies on rivastigmine transport using Caco-2 cells have been conducted to understand its penetration properties. For instance, research has investigated the permeability coefficients of rivastigmine in various formulations, comparing simple solutions to more complex delivery systems like liposomes. nih.govresearchgate.net One study found that the cumulative amount of rivastigmine that passed through Caco-2 cell cultures was significantly higher for a rivastigmine-sodium taurocholate solution (87.2%) compared to a liposomal formulation (12.8%). nih.govresearchgate.net

Another widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based high-throughput screening tool that predicts passive, transcellular permeability. sigmaaldrich.comnih.gov The PAMPA model uses a filter plate with an artificial lipid-infused membrane to separate a donor and acceptor compartment, simulating diffusion across a biological membrane. sigmaaldrich.com This assay can be adapted to model different barriers, including the BBB, by altering the lipid composition of the membrane. sigmaaldrich.com

More complex in vitro models aim to replicate the BBB more closely. These can include monolayers of primary brain microvascular endothelial cells or immortalized cell lines. nih.govnih.gov To better mimic the in vivo environment, these endothelial cells are often co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes, which are known to enhance the tightness of the barrier. biotech-asia.orgmdpi.com Advanced models may also utilize induced pluripotent stem cells (iPSCs) differentiated into brain endothelial-like cells to create a human-specific BBB model. nih.govmdpi.com These models are evaluated by measuring the transendothelial electrical resistance (TEER), a marker of barrier integrity, and by calculating the permeability coefficients of test compounds. nih.govresearchgate.net While specific permeability data for this compound across these advanced BBB models is not extensively published, the hydrophilic nature of rivastigmine suggests that its passage across the BBB is restricted, necessitating innovative formulation strategies. nih.gov

Interactive Table: In Vitro Permeability Models

Micro-formulation for Targeted Delivery in Research Models (e.g., nanocarriers)

To overcome the challenge of delivering hydrophilic compounds like rivastigmine across the BBB, researchers have focused on developing advanced micro-formulations, particularly nanocarriers. nih.govresearchgate.net These nanosystems are designed to protect the encapsulated drug and facilitate its transport into the brain. nih.gov Various types of nanocarriers have been investigated for rivastigmine delivery, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been explored for brain delivery of rivastigmine tartrate. researchgate.net In one study, rivastigmine-loaded PEG-PLGA nanoparticles were developed using a nanoprecipitation technique. These particles exhibited a spherical shape with sizes ranging from approximately 126 nm to 180 nm. researchgate.net The presence of polyethylene (B3416737) glycol (PEG) on the nanoparticle surface is thought to enhance permeation across the BBB. researchgate.net

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other promising systems for brain-targeted delivery, often intended for intranasal administration to bypass the BBB. nih.govnih.gov SLNs are formulated from solid lipids like glyceryl monostearate, while NLCs are a modified version containing both solid and liquid lipids, such as vitamin E. nih.govnih.govresearchgate.net Research using a Quality by Design (QbD) approach has optimized rivastigmine-loaded NLCs, achieving particle sizes around 109 nm and a high entrapment efficiency of over 97%. nih.gov Similarly, optimized SLNs loaded with rivastigmine tartrate have been produced with particle sizes of about 110 nm and an entrapment efficiency of approximately 83%. nih.govresearchgate.net

The surface of these nanocarriers can be further modified to actively target receptors at the BBB. For example, valine-conjugated chitosan (B1678972) has been used to coat nanocarriers co-loaded with rivastigmine and quercetin. nih.gov This modification targets the large amino acid transporter 1 (LAT-1), which is expressed on the BBB, to facilitate brain uptake. nih.gov Other strategies include coating nanoparticles with materials like Eudragit to control the release profile of the entrapped drug. elsevierpure.com Research on Eudragit-coated nanoparticles showed a particle size of around 175 nm with an entrapment efficiency of about 65%. elsevierpure.com

In vitro drug release studies are crucial for characterizing these formulations. Typically, a biphasic release pattern is observed, with an initial rapid release followed by a more sustained release over an extended period, which can be up to 48 hours or more. nih.govresearchgate.net This controlled release is a key advantage of using nanocarriers for drug delivery.

Interactive Table: Characteristics of Rivastigmine Nanocarrier Formulations

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Analogues for Specific Research Questions

The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has gained considerable attention for its ability to modify the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com This approach is particularly relevant in the development of novel analogues of rivastigmine (B141) to address specific research questions in neurodegenerative disorders.

Researchers are actively designing and synthesizing new rivastigmine derivatives to enhance their therapeutic properties. For instance, novel hybrids of rivastigmine have been developed that not only inhibit cholinesterases but also possess antioxidant properties, inhibit the aggregation of amyloid β-peptide (Aβ), and chelate metal ions. nih.gov In one study, certain rivastigmine-hydroxyphenylbenzimidazole (RIV-BIM) hybrids demonstrated superior inhibition of acetylcholinesterase (AChE) compared to the parent compound, rivastigmine. nih.gov Specifically, compounds in one series were found to be potent inhibitors of butyrylcholinesterase (BChE) and effectively inhibited both self- and Cu(II)-induced Aβ aggregation. nih.gov

Furthermore, the development of polyphenolic analogues of rivastigmine has shown promise. springernature.com These analogues are designed to inhibit both cholinesterase and Aβ fibrillation, potentially modifying the course of Alzheimer's disease (AD). springernature.com The introduction of hydroxy groups into the rivastigmine structure can yield analogues with anticholinesterase activity and metabolite analogues that inhibit Aβ42 fibrillation. springernature.com This dual functionality highlights the potential of creating multi-target-directed ligands (MTDLs) from existing drug scaffolds. researchgate.net The development of such novel deuterated analogues, guided by specific research questions, holds the potential to yield more effective and targeted therapeutic agents for neurodegenerative diseases.

Integration of rac Rivastigmine-d6 Tartrate Salt in Multi-Omics Research

The era of "omics" has revolutionized our understanding of complex diseases by providing a holistic view of the molecular landscape. The integration of this compound into multi-omics research presents a significant opportunity to elucidate the intricate mechanisms of drug action and disease pathology.

A prime example of this is the "Monitoring drug Efficacy through Multi-Omics Research initiative in Alzheimer's Disease (MEMORI-AD)" study. nih.gov This prospective cohort study aims to characterize the clinical, genetic, microbial, and metabolomic signatures associated with drug responses to cholinesterase inhibitors like rivastigmine in patients with AD. nih.gov By employing a multi-omics approach, researchers hope to identify biomarkers that can predict treatment response and shed light on the variability observed among patients. nih.gov

The use of a stable isotope-labeled compound like this compound in such studies can be particularly advantageous. It can serve as a tracer to precisely quantify drug and metabolite levels in various biological samples, a critical aspect of pharmacokinetic and pharmacodynamic modeling. medchemexpress.com This accurate quantification is essential for correlating drug exposure with changes in the proteome, metabolome, and microbiome, thereby providing a comprehensive picture of the drug's effects.

Advanced Imaging Techniques using Isotopic Labeling in Preclinical Models

Preclinical animal models are indispensable for translational research, bridging the gap between basic scientific discoveries and clinical applications. frontiersin.org Advanced imaging techniques, combined with isotopically labeled compounds, are powerful tools for visualizing and quantifying biological processes in these models. frontiersin.orgnih.gov

The use of this compound in conjunction with imaging modalities like positron emission tomography (PET) and magnetic resonance imaging (MRI) can offer unprecedented insights into the pharmacokinetics and target engagement of the drug in the brain. nih.gov Isotopic labeling allows for the non-invasive tracking of the drug's distribution, metabolism, and binding to its target enzymes, acetylcholinesterase and butyrylcholinesterase.